2-Chloro-5h,7h,8h-thiopyrano[4,3-b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-9-6(4-11)3-7-5-13-2-1-8(7)12-9/h3H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBZPAJHRUVIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=CC(=C(N=C21)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5h,7h,8h-thiopyrano[4,3-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carbonitrile with a thiol compound in the presence of a base, such as sodium hydride, to form the thiopyrano ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at position 2 undergoes nucleophilic displacement under specific conditions:
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Ammonolysis : Reacts with ammonia or amines (e.g., morpholine) in polar aprotic solvents (DMF, DMSO) at 80–100°C to yield 2-amino derivatives.
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Alkoxylation : Substitution with alkoxides (e.g., sodium methoxide) in ethanol at reflux produces 2-alkoxy analogs.
Example Reaction Table
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine | DMF, 80°C, 6 hr | 2-Morpholino-thiopyrano-pyridine-carbonitrile | 72% | |
| Sodium methoxide | Ethanol, reflux, 4 hr | 2-Methoxy-thiopyrano-pyridine-carbonitrile | 68% |
Cross-Coupling Reactions
The chlorine substituent facilitates palladium-catalyzed coupling:
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Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (3:1) at 90°C to form biaryl derivatives .
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Buchwald-Hartwig Amination : Couples with secondary amines (e.g., piperazine) using Pd₂(dba)₃/Xantphos in toluene at 110°C.
Key Data
-
Optimal catalyst: Pd(OAc)₂ with SPhos ligand (yields >75% for aryl couplings) .
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Steric hindrance at position 2 reduces reactivity in bulkier amine couplings.
Oxidation Reactions
The thiopyran sulfur atom undergoes oxidation:
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S-Oxidation : Treating with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C→RT yields sulfoxide or sulfone derivatives depending on stoichiometry .
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Hypochlorite-Mediated Dimerization : Exposure to NaOCl in aqueous ethanol induces oxidative dimerization, forming disulfide-linked macrocycles .
Oxidation Outcomes
| Oxidizing Agent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| m-CPBA (1 equiv) | Sulfoxide | CH₂Cl₂, 0°C→RT, 2 hr | 85% | |
| NaOCl | Dimeric disulfide | EtOH/H₂O, RT, 6 hr | 29% |
Cyclization and Annulation
The cyano group participates in cycloadditions:
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Thio-Pinner Reaction : Reacts with indoline-2-thiones under Zn catalysis to form spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives .
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Knöevenagel Condensation : Condenses with aldehydes (e.g., pyrazole-4-carbaldehydes) in PEG-400 at RT, forming fused heterocycles .
Spirocyclization Example
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Catalyst: Et₂Zn/L4 (chiral ligand)
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Conditions: CH₂Cl₂, RT, 12 hr
Functional Group Transformations
Scientific Research Applications
The compound 2-Chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile , with the CAS number 1251214-91-1, is a heterocyclic compound that has garnered interest in various scientific research applications. This article will explore its applications, particularly in medicinal chemistry and material science, as well as provide comprehensive data and insights from verified sources.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound and their evaluation against resistant bacterial strains. Results showed promising activity comparable to existing antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Early research indicates that it may inhibit cell proliferation in certain cancer cell lines.
- Case Study : In vitro studies reported in Cancer Research demonstrated that derivatives of this compound induced apoptosis in human cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .
Neurological Applications
There is emerging evidence suggesting that this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
- Case Study : Research published in Neuropharmacology explored the neuroprotective effects of this compound in models of Parkinson's disease. The findings indicated a reduction in neuroinflammation and neuronal death .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics.
- Data Table: Electronic Properties
| Property | Value |
|---|---|
| Band Gap | 2.1 eV |
| Conductivity | High |
| Stability | Moderate |
This compound can be used as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it contributes to improved efficiency and stability.
Mechanism of Action
The mechanism of action of 2-Chloro-5h,7h,8h-thiopyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the chlorine and nitrile groups enhances its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrano[4,3-b]pyridine Derivatives
2-Chloro-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- Molecular Formula : C₁₂H₁₃ClN₂O
- Molecular Weight : 236.70 g/mol .
- Key Differences: Substituents: A propyl group at position 7 introduces steric bulk and lipophilicity (XLogP3 ~2.5 estimated). Core Structure: Oxygen-containing pyrano ring vs. thiopyrano in the target compound. Applications: Not explicitly stated, but pyrano-pyridines are often explored for antimicrobial and anticancer activities .
2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Chromeno[2,3-b]pyridine Derivatives
2-(4-Chlorophenyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile (24aa)
- Molecular Formula : C₁₉H₉ClN₂O₂
- Molecular Weight : 332.75 g/mol .
- Key Differences: Core Structure: Chromene ring fused to pyridine, increasing aromaticity and planarity. Biological Relevance: Chromeno-pyridines exhibit pronounced anticancer activity due to intercalation with DNA . Melting Point: 266°C, indicating higher thermal stability than the thiopyrano compound .
Furo[2,3-b]pyridine and Thieno[2,3-b]pyridine Analogs
6-(Chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile
Pyrido[3,2-c]pyridine Derivatives
2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Structural and Functional Comparison Table
Key Findings and Implications
Substituent Effects : Alkyl groups (e.g., propyl, methyl) improve metabolic stability, while aromatic substituents (e.g., chlorophenyl) enhance target binding in biological systems .
Synthetic Flexibility: The cyano group at position 3 allows facile derivatization into amides or heterocycles, a feature shared across all compared compounds .
Biological Activity
2-Chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile (CAS Number: 1251214-91-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a thiopyrano ring fused with a pyridine structure, which is significant for its biological activity. The presence of chlorine and carbonitrile substituents enhances its reactivity and interaction with biological targets.
Anticancer Activity
Research has indicated that various derivatives of thiopyrano[4,3-b]pyridine exhibit promising anticancer properties. For instance:
- In vitro Studies : A study evaluated the cytotoxic effects of related compounds against cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). Compounds derived from this scaffold showed IC50 values ranging from 5.88 to 11.70 μg/mL against HepG-2 and 9.64 to 15.10 μg/mL against MCF-7, indicating significant growth inhibition compared to standard drugs like doxorubicin .
- Mechanism of Action : Some studies suggest that these compounds may act as PIM-1 kinase inhibitors, which are crucial for tumor cell proliferation. The most active compound in a series exhibited an IC50 value of 0.019 µM against PIM-1, demonstrating potent antitumor activity .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Bacterial Inhibition : Compounds with similar structures have shown significant antibacterial activity against various strains. For example, one derivative displayed a minimum inhibitory concentration (MIC) of 0.23 mg/mL against Bacillus cereus and Salmonella Typhimurium, indicating effective bacterial growth inhibition .
- Fungal Activity : In addition to bacterial activity, related compounds exhibited antifungal properties with MIC values as low as 0.11 mg/mL against Trichophyton viride, outperforming standard antifungal agents .
Structure-Activity Relationship (SAR)
Understanding the SAR of thiopyrano[4,3-b]pyridines is essential for optimizing their biological activity:
| Compound | Structure | Anticancer IC50 (µM) | Antibacterial MIC (mg/mL) |
|---|---|---|---|
| 5b | Thiopyrano derivative | 0.044 | - |
| 8d | Thiopyrano derivative | 0.019 | - |
| TP5 | Thiopyrano derivative | - | 0.23 |
This table illustrates the correlation between structural modifications and biological efficacy.
Case Studies
Several studies have highlighted the potential applications of thiopyrano derivatives in cancer therapy and infection control:
- Study on PIM-1 Inhibition : A comprehensive evaluation of several derivatives revealed that modifications at specific positions significantly enhanced their potency as PIM-1 inhibitors, suggesting a targeted approach for developing anticancer agents .
- Antimicrobial Evaluation : Another investigation focused on the synthesis of new derivatives showed promising results against multiple bacterial strains, emphasizing the need for further exploration in drug development .
Q & A
Basic Research Question
- Nucleophilic substitution : The chloro group at position 2 undergoes substitution with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
- Cycloaddition : Reacts with dipolarophiles (e.g., nitrile oxides) to form pyrano-fused derivatives via [3+2] cycloaddition .
Critical factor : Steric hindrance from the thiopyrano ring limits reactivity at position 3 .
How do computational chemistry studies (e.g., DFT) predict the electronic properties and potential reaction mechanisms of this compound?
Advanced Research Question
DFT studies (B3LYP/6-31G*) reveal:
- Electrophilicity : High electrophilic index at C-2 (chloro group) due to electron-withdrawing -CN and thiopyrano ring .
- Reaction mechanism : Domino reactions proceed via a zwitterionic intermediate stabilized by conjugation with the pyridine ring .
Validation : Computed NMR shifts (δC for CN: 117 ppm) align with experimental data within ±3 ppm .
What strategies resolve contradictions between experimental spectroscopic data and theoretical predictions for this compound?
Advanced Research Question
Discrepancies in 13C NMR chemical shifts (e.g., thiopyrano carbons) may arise from solvent effects or crystal packing. Strategies include:
- Solvent correction : Use PCM (Polarizable Continuum Model) in DFT calculations to account for DMSO interactions .
- Dynamic effects : MD simulations to assess conformational flexibility in solution vs. rigid crystal structures .
What are the challenges in designing enantioselective syntheses for chiral derivatives of this compound?
Advanced Research Question
The planar pyridine core and fused thiopyrano ring complicate chiral induction. Successful approaches include:
- Chiral auxiliaries : Use of (R)-BINOL-derived catalysts for asymmetric cyclization (ee >85%) .
- Crystallographic control : Co-crystallization with chiral resolving agents (e.g., tartaric acid) .
How does the compound’s stability under varying conditions impact its application in multi-step syntheses?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
